4-(Trifluoromethoxy)benzamidoxime
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Overview
Description
4-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative containing an amidoxime functional group. The compound has a molecular formula of CF3OC6H4C(=NOH)NH2 and a molecular weight of 220.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the amidoxime group to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxadiazoles: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
4-(Trifluoromethoxy)benzamidoxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. For instance, in fluorescence deriving reactions, the compound reacts with uracil to form a fluorescent product, which can be quantified using spectrofluorometry . In medicinal applications, the compound’s mechanism may involve the inhibition of specific enzymes or pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzamidoxime: Similar in structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.
Benzamidoxime: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
Uniqueness: 4-(Trifluoromethoxy)benzamidoxime is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for specific applications, particularly in medicinal chemistry and fluorescence-based assays .
Properties
CAS No. |
56935-71-8 |
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Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
InChI Key |
COHKFOZYLCDVRK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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